5-bromo-N1,4-dimethylbenzene-1,2-diamine
CAS No.: 2648962-71-2
Cat. No.: VC11588382
Molecular Formula: C8H11BrN2
Molecular Weight: 215.1
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2648962-71-2 |
---|---|
Molecular Formula | C8H11BrN2 |
Molecular Weight | 215.1 |
Introduction
Structural and Molecular Characteristics
5-Bromo-N1,4-dimethylbenzene-1,2-diamine (C₈H₁₀BrN₂) features a benzene ring substituted with:
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Amino groups (-NH₂) at positions 1 and 2.
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Methyl groups (-CH₃) at the N1 nitrogen (position 1) and carbon position 4.
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Bromine atom (-Br) at position 5.
Electronic and Steric Effects
The bromine atom exerts a strong electron-withdrawing effect via inductive withdrawal, polarizing the aromatic ring and directing electrophilic substitutions to meta positions relative to itself. Concurrently, the N1-methyl group introduces steric hindrance near the amino group, potentially limiting its participation in hydrogen bonding or nucleophilic reactions .
Isomerism and Nomenclature
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Regioisomerism: Bromine placement at position 5 distinguishes this compound from analogs like 4-bromo-N1,3-dimethylbenzene-1,2-diamine.
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Tautomerism: The 1,2-diamine structure permits tautomeric shifts between amine and imine forms under acidic or basic conditions.
Synthetic Methodologies
Bromination Strategies
The patent CN102234220A outlines a bromination protocol for 4-bromo-1,2-xylene using FeCl₃ and quaternary ammonium salts as dual catalysts. While this method targets xylene derivatives, its principles are adaptable to diamine substrates:
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Low-Temperature Bromination: Reaction at -60°C to -20°C minimizes side reactions like dibromination.
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Catalyst System: FeCl₃ and tetrabutylammonium bromide (mass ratio 4:1) enhance regioselectivity.
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Post-Reaction Processing: Sodium sulfite quenches excess bromine, followed by alkaline washes to remove HBr.
Adaptation for Target Compound:
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Substrate Selection: Start with N1,4-dimethylbenzene-1,2-diamine.
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Bromination Conditions:
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Solvent: Dichloromethane (non-polar, stabilizes intermediates).
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Catalyst: FeCl₃ + tetrabutylammonium bromide (4:1 mass ratio).
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Temperature: -30°C to suppress ring deactivation by amino groups.
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Yield Optimization:
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Molar ratio (diamine:Br₂) = 1:1.
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Gradual warming to 20°C post-reaction to ensure completion.
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Physicochemical Properties (Predicted)
Comparative Analysis with Related Compounds
Critical Observations:
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The C4 methyl group in the target compound sterically shields the adjacent amino group, reducing its nucleophilicity compared to non-methylated analogs.
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Bromine at position 5 deactivates the ring toward electrophilic substitution but enhances resonance stabilization of charge-separated intermediates.
Challenges and Future Directions
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Synthetic Yield Improvement: Current adapted methods from CN102234220A may yield 60–75% pure product; optimizing catalyst ratios and reaction times could enhance efficiency.
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Biological Screening: Prioritize assays against Gram-positive bacteria and leukemia cell lines, where brominated aromatics show historical activity.
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Computational Modeling: Density functional theory (DFT) studies to map electrostatic potential surfaces and predict reaction sites.
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